4-Bromo-2,2-dimethylbutanenitrile
Description
4-Bromo-2,2-dimethylbutanenitrile (C₆H₁₀BrN) is an aliphatic nitrile compound characterized by a bromine atom at the fourth carbon and two methyl groups at the second carbon of a butanenitrile backbone. Its molecular structure is defined by the SMILES notation CC(C)(CCBr)C#N, with an InChIKey of XEYDLTVVSSVNKU-UHFFFAOYSA-N . This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, where brominated nitriles are valued for their reactivity in cross-coupling reactions and functional group transformations.
Properties
IUPAC Name |
4-bromo-2,2-dimethylbutanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10BrN/c1-6(2,5-8)3-4-7/h3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEYDLTVVSSVNKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCBr)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1240955-62-7 | |
| Record name | 4-bromo-2,2-dimethylbutanenitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 4-Bromo-2,2-dimethylbutanenitrile typically involves the bromination of 2,2-dimethylbutanenitrile. The reaction can be carried out using bromine (Br2) in the presence of a suitable solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction is usually performed at room temperature, and the product is purified by distillation or recrystallization .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as benzalkonium bromide can enhance the reaction rate and yield. The reaction mixture is typically cooled and filtered to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2,2-dimethylbutanenitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Major Products:
Nucleophilic Substitution: Corresponding nitriles, amines, or alcohols.
Reduction: 2,2-Dimethylbutylamine.
Oxidation: 4-Bromo-2,2-dimethylbutanoic acid.
Scientific Research Applications
4-Bromo-2,2-dimethylbutanenitrile is utilized in various scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: It is used in the development of pharmaceutical compounds and active pharmaceutical ingredients (APIs).
Material Science: The compound is employed in the synthesis of polymers and other advanced materials.
Environmental Research: It is used in studies related to environmental pollutants and their degradation.
Mechanism of Action
The mechanism of action of 4-Bromo-2,2-dimethylbutanenitrile involves its reactivity towards nucleophiles and electrophiles. The bromine atom, being a good leaving group, facilitates nucleophilic substitution reactions. The nitrile group can undergo reduction or hydrolysis, leading to the formation of amines or carboxylic acids, respectively. These reactions are crucial in various synthetic pathways and applications .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize the properties and applications of 4-Bromo-2,2-dimethylbutanenitrile, the following compounds are analyzed based on structural, physical, and functional similarities:
4-Bromo-2,2-diphenylbutyronitrile (C₁₆H₁₄BrN)
- Structural Features : Replaces the methyl groups in the target compound with two phenyl rings, increasing steric bulk and aromaticity.
- Physical Properties : Higher molecular weight (300.19 g/mol) and melting point (67–69°C) compared to the dimethyl variant .
- Applications : Likely used in polymer chemistry or as a precursor for chiral ligands due to its rigid aromatic structure.
2-(4-Bromophenyl)-2-Methylpropanenitrile (C₁₀H₁₀BrN)
- Structural Features : Features a bromophenyl group attached to a methyl-substituted propanenitrile backbone.
- Key Differences : Aromatic bromine substitution introduces conjugation effects, altering electronic properties compared to the aliphatic bromine in this compound .
- Applications: Potential use in liquid crystals or optoelectronic materials due to its planar aromatic system.
Methyl 4-bromo-2,2-dimethylbutanoate (C₇H₁₃BrO₂)
- Structural Features : Replaces the nitrile group with an ester, altering reactivity (e.g., susceptibility to hydrolysis).
- Functional Contrast: The ester group enables participation in nucleophilic acyl substitution, unlike the nitrile’s capacity for cyano-based reactions (e.g., Strecker synthesis) .
2-(4-Bromo-3-methylphenyl)acetonitrile (C₉H₈BrN)
- Structural Features : Combines a brominated methylphenyl group with an acetonitrile moiety.
- Key Differences : Smaller molecular weight (194.07 g/mol) and aromatic substitution pattern influence solubility and reactivity in aromatic electrophilic substitutions .
Comparative Data Table
Biological Activity
4-Bromo-2,2-dimethylbutanenitrile is an organic compound characterized by a nitrile functional group and a bromine atom. Its molecular structure includes a four-carbon chain with two methyl groups attached to the second carbon and a nitrile group at the first carbon. This compound is of interest in organic synthesis due to its potential reactivity and utility in forming more complex molecules.
Biological Activity Overview
While specific biological activity data for this compound is limited, its structural components suggest several potential interactions within biological systems. The presence of the bromine atom and the nitrile group can influence its reactivity and interactions with biological molecules.
Potential Biological Interactions
- Nitrile Group : Nitriles are known to undergo hydrolysis to form carboxylic acids, which can participate in various biochemical pathways. This conversion may allow this compound to affect metabolic processes indirectly.
- Bromine Atom : Brominated compounds can exhibit antimicrobial properties and may also interact with neurotransmitter systems, potentially influencing neurological functions.
Case Studies and Research Findings
Currently, there are no specific case studies directly documenting the biological activity of this compound. However, insights can be drawn from related compounds that share structural similarities.
Related Compounds
- 4-Bromo-2-methylbutan-2-ol : This compound has been studied for its potential as an intermediate in organic synthesis. Its reaction pathways indicate that similar compounds may have significant biological implications due to their ability to participate in various chemical reactions .
- CYP450 Enzyme Interaction : Some brominated compounds are known inhibitors of cytochrome P450 enzymes, which play a crucial role in drug metabolism. This suggests that this compound might similarly interact with these enzymes, although specific data is lacking .
Toxicological Considerations
The compound may act as an irritant based on the presence of the bromine atom and its chemical structure. Safety data sheets recommend handling it with care due to potential irritative effects on skin and mucous membranes .
Summary Table of Biological Activity Insights
| Compound Name | Structure Characteristics | Potential Biological Activity |
|---|---|---|
| This compound | Nitrile group; Bromine atom | Indirect metabolic effects; possible CYP450 interaction |
| 4-Bromo-2-methylbutan-2-ol | Alcohol functional group | Intermediate in organic synthesis; potential metabolic pathways |
| General Brominated Compounds | Antimicrobial properties; Neurotransmitter interaction | Possible effects on neurological functions; enzyme inhibition |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
